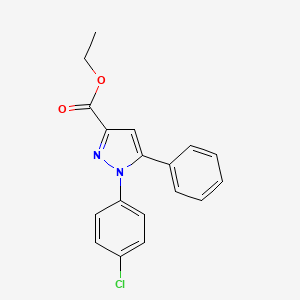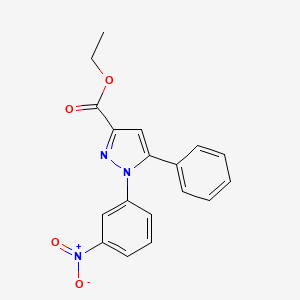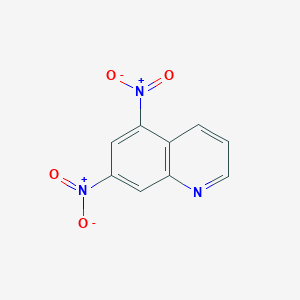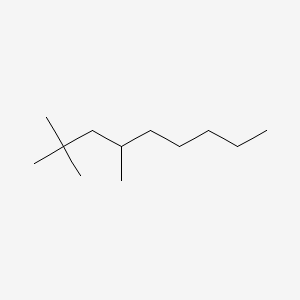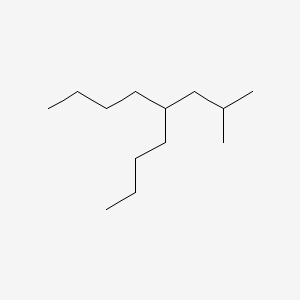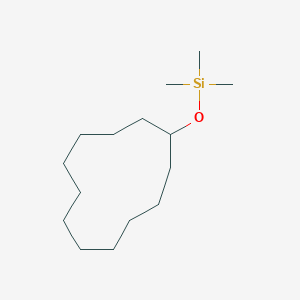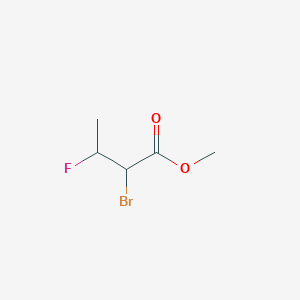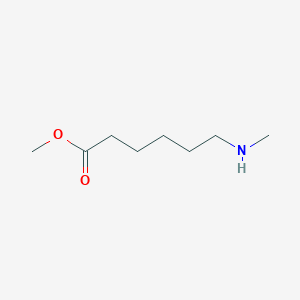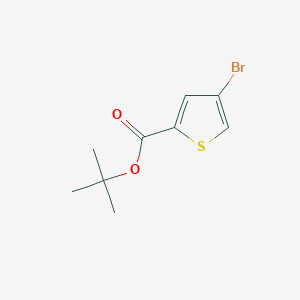![molecular formula C11H9NO2 B3054929 Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- CAS No. 6250-86-8](/img/structure/B3054929.png)
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Vue d'ensemble
Description
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is a heterocyclic compound that features a fused pyrano and indole ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in Diels-Alder reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- can be synthesized through various methods. One common approach involves the reaction of ethyl 2-acetoxymethylindol-3-ylacetate with dimethyl acetylenedicarboxylate. This reaction proceeds via a Diels-Alder reaction, followed by the loss of carbon dioxide to yield the desired product . Another method involves the use of indol-3-ylacetic acid as a starting material, which undergoes similar reaction conditions to produce the compound .
Industrial Production Methods
While specific industrial production methods for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- primarily undergoes Diels-Alder reactions. These reactions involve the addition of dienes to alkynes or alkenes, resulting in the formation of carbazole derivatives . The compound can also participate in intramolecular Diels-Alder reactions, leading to the formation of cycloalka[a]carbazoles .
Common Reagents and Conditions
Common reagents used in the reactions of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- include dimethyl acetylenedicarboxylate, ethyl propiolate, and various unsymmetrical acetylenes . Reaction conditions typically involve heating the reactants to facilitate the Diels-Alder reaction and subsequent loss of carbon dioxide .
Major Products
The major products formed from the reactions of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are carbazole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- primarily involves its reactivity in Diels-Alder reactions. The compound acts as a diene, reacting with alkynes or alkenes to form carbazole derivatives. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of the product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[4,3-b]indol-3-ones: These compounds also undergo Diels-Alder reactions, but their reactivity is influenced by the presence of electron-withdrawing groups on the indole nitrogen.
Indole-2,3-quinodimethanes: These stable dienes participate in similar reactions, forming carbazole derivatives upon reaction with alkynes.
Uniqueness
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is unique due to its specific ring structure and reactivity. The presence of the fused pyrano and indole rings imparts distinct electronic properties, making it a valuable compound in synthetic organic chemistry .
Propriétés
IUPAC Name |
4,9-dihydro-1H-pyrano[3,4-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-5-8-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHDEPSDFWFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COC1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490612 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-86-8 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Hydroxyphenyl)ethyl]phenol](/img/structure/B3054846.png)
